1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
Description
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound with a complex structure that combines benzoxazole and oxadiazole moieties.
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[5-(1,2-benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C12H12N4O2/c1-7(13)12-14-11(18-16-12)6-9-8-4-2-3-5-10(8)17-15-9/h2-5,7H,6,13H2,1H3 |
InChI Key |
KQQUGBJVFMLPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2=NOC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine typically involves multiple steps:
Formation of Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of Oxadiazole Moiety: This involves the cyclization of a hydrazide with an appropriate nitrile oxide.
Coupling of Benzoxazole and Oxadiazole: The final step involves coupling the benzoxazole and oxadiazole intermediates under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine can be compared with similar compounds such as:
2-methyl-1,3-benzoxazol-5-amine: Shares the benzoxazole moiety but differs in the oxadiazole component.
5-(1,2-Benzoxazol-3-ylmethyl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of benzoxazole and oxadiazole moieties, which confer distinct chemical and biological properties .
Biological Activity
The compound 1-[5-(1,2-benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound is characterized by a benzoxazole moiety linked to an oxadiazole ring through an ethylamine chain. The synthesis typically involves multi-step organic reactions, including the formation of the benzoxazole and oxadiazole rings followed by coupling reactions to yield the final product.
Antimicrobial Activity
Recent studies have assessed the antimicrobial potential of derivatives of benzoxazole and oxadiazole. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for active compounds were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| Compound C | 25 | Bacillus subtilis |
These findings suggest that modifications in the chemical structure can significantly influence antimicrobial efficacy .
Cytotoxic Activity
Research has indicated that certain derivatives of benzoxazole and oxadiazole exhibit cytotoxic effects against various cancer cell lines. For example, a study evaluated the cytotoxicity of several compounds against human glioblastoma U251 cells and human melanoma WM793 cells. The results are summarized in the following table:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 10 | U251 |
| Compound E | 15 | WM793 |
| Compound F | 20 | A431 |
The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance cytotoxicity, particularly when electron-donating groups are present .
The mechanism by which This compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), a critical pathway in inflammation and cancer progression .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of benzoxazole derivatives against drug-resistant strains of bacteria. The results indicated that some derivatives exhibited significant antibacterial activity compared to standard antibiotics like fluconazole .
- Cancer Cell Line Studies : In vitro studies demonstrated that certain oxadiazole-containing compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine, and what experimental conditions are critical for yield optimization?
- Methodological Answer : A common approach involves coupling benzoxazole derivatives with 1,2,4-oxadiazole precursors. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile using potassium carbonate as a base (10 h reflux, followed by recrystallization from ethyl acetate) . Key parameters include solvent choice (polar aprotic solvents like acetonitrile), temperature control (80–100°C), and stoichiometric ratios (1:1 molar ratio of reactants). Impurities can arise from incomplete coupling; purification via column chromatography or recrystallization is critical .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with licensed hazardous waste disposal services .
- First Aid : For skin contact, rinse thoroughly with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral angles. For example, planar alignment of benzoxazole and oxadiazole rings (dihedral angle ~80.2°) confirms steric and electronic interactions .
- Spectroscopy : -NMR (amide proton shifts at δ 8.5–9.0 ppm) and HRMS (exact mass calculation for ) validate purity and functional groups .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the bioactivity of this compound, particularly its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ion channels or enzymes). Focus on the oxadiazole ring’s electron-deficient nature, which may bind to nucleophilic residues like cysteine or lysine .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energy (MM-PBSA/GBSA methods) .
Q. How can crystallographic data resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?
- Methodological Answer : Compare torsion angles and packing patterns (e.g., C–H⋯N hydrogen bonds) across studies. For instance, planar vs. twisted conformations of the benzoxazole moiety may explain variability in diuretic vs. antipicornaviral activity . Validate hypotheses by synthesizing analogs with modified substituents (e.g., trifluoromethyl groups) and testing in vitro .
Q. What are the challenges in optimizing this compound for pharmacological use, and how can they be addressed?
- Methodological Answer :
- Metabolic Stability : Oxadiazoles are prone to hydrolysis; introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to enhance stability .
- Bioavailability : LogP calculations (ADMET Predictor) may indicate poor solubility. Use prodrug strategies (e.g., hydrochloride salt formation) to improve absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
